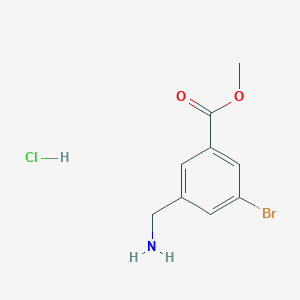

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom at the 5-position, an aminomethyl group at the 3-position, and a methyl ester group. The hydrochloride (HCl) form is often used to enhance the compound’s solubility in water.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride typically involves a multi-step process:

Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5-position.

Aminomethylation: The brominated intermediate is then subjected to aminomethylation, where an aminomethyl group is introduced at the 3-position.

Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Common reagents used include bromine, formaldehyde, and methyl alcohol, with catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The aminomethyl group can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Hydrolysis: Formation of 3-(aminomethyl)-5-bromobenzoic acid.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride, also known as methyl 3-amino-5-bromobenzoate, has the following chemical formula: C8H8BrNO2. Its IUPAC name is derived from its functional groups, which include an amino group and a bromobenzene moiety. The compound's structure can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent. Its structural features enable it to serve as a lead compound in the development of new drugs targeting various diseases.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics. For instance, modifications to the amino group can enhance activity against resistant bacterial strains .

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Research indicates that it may act as an inhibitor of thymidylate kinase (TMK), a target for chemotherapeutic agents .

Synthetic Biology

In synthetic biology, this compound is utilized as a building block for synthesizing more complex molecules.

- Ligand Development : It serves as a precursor for creating ligands that can irreversibly inhibit bacterial enzymes, which are crucial for developing anti-virulence drugs . The synthesis of such ligands involves modifying the compound to improve binding affinity and specificity.

- Peptide Synthesis : The compound is also used in the synthesis of peptide conjugates for targeted drug delivery systems. Its ability to form stable bonds with other biomolecules makes it suitable for creating conjugates that can deliver therapeutic agents directly to diseased tissues .

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of methyl 3-(aminomethyl)-5-bromobenzoate derivatives against various bacterial strains. The results indicated that certain modifications significantly increased potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the bromine atom in enhancing antibacterial activity through increased lipophilicity and membrane penetration .

Case Study 2: Cancer Therapeutics

In another investigation, researchers focused on the inhibition of TMK using methyl 3-(aminomethyl)-5-bromobenzoate derivatives. The findings demonstrated that specific analogs could reduce cancer cell viability by disrupting nucleotide synthesis pathways. This study emphasizes the potential of this compound class in developing targeted cancer therapies .

Mécanisme D'action

The mechanism of action of Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-(aminomethyl)-5-chlorobenzoate HCl

- Methyl 3-(aminomethyl)-5-fluorobenzoate HCl

- Methyl 3-(aminomethyl)-5-iodobenzoate HCl

Uniqueness

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in research and industrial applications.

Activité Biologique

Methyl 3-(aminomethyl)-5-bromobenzoate hydrochloride is an organic compound with significant potential in biological and medicinal chemistry. Its unique structural features, including the presence of a bromine atom and an amino group, suggest diverse biological activities. This article explores its biological activity, synthesis, and applications based on existing research findings.

- Molecular Formula : C10H12BrN·HCl

- Molecular Weight : Approximately 244.09 g/mol

- Structure : The compound consists of a benzoate structure with an aminomethyl group and a bromine substituent, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily influenced by its ability to interact with various molecular targets within biological systems. Key interactions include:

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing enzyme activity or receptor binding.

- Halogen Bonding : The bromine atom may participate in halogen bonding, which can enhance the binding affinity of the compound for specific biological targets.

Anti-inflammatory Effects

Similar compounds have been documented to possess anti-inflammatory properties, likely due to their ability to modulate inflammatory pathways through enzyme inhibition or receptor interaction. Further research is necessary to establish the specific anti-inflammatory effects of this compound.

Synthesis and Research Applications

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules with potential therapeutic applications. The following table summarizes various synthesis methods and their implications:

| Synthesis Method | Description | Applications |

|---|---|---|

| Direct Amination | Reaction of brominated benzoates with amines | Synthesis of bioactive compounds |

| Esterification | Formation of esters from carboxylic acids and alcohols | Production of pharmaceuticals |

| Halogen Exchange | Substitution reactions involving halogens | Development of targeted therapeutics |

Study on Enzyme Interactions

In a study examining enzyme interactions, this compound was used as a probe to investigate its binding affinity to various enzymes. Results indicated that the compound could effectively inhibit certain enzyme activities, suggesting its potential as a lead compound for drug development targeting specific pathways in disease processes .

Cancer Research Implications

Research has highlighted the importance of dual inhibitors in cancer therapy, particularly in targeting pathways involved in cell cycle regulation. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation by targeting histone deacetylases (HDACs) and other regulatory proteins . This positions this compound as a candidate for further exploration in oncological research.

Propriétés

IUPAC Name |

methyl 3-(aminomethyl)-5-bromobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)7-2-6(5-11)3-8(10)4-7;/h2-4H,5,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMWJVZIBJNQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.